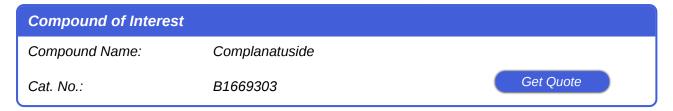


# Application Notes and Protocols for the Identification of Complanatuside Using Mass Spectrometry

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Complanatuside is a flavonoid glycoside found in Semen Astragali Complanati, a traditional Chinese medicine.[1] It is a key quality marker for this medicinal herb and has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[2][3] Accurate and reliable identification and quantification of Complanatuside are crucial for quality control, pharmacokinetic studies, and further drug development. This document provides detailed application notes and experimental protocols for the identification of Complanatuside using liquid chromatography coupled with mass spectrometry (LC-MS) techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).

#### **Chemical Information**



Property	Value	Source
Chemical Formula	C28H32O16	[3][4]
Molecular Weight	624.55 g/mol	[3]
Exact Mass	624.1690 Da	[3][4]
CAS Number	116183-66-5	[3][4]
Synonyms	Complanatoside, Rhamnocitrin-3,4'-O- diglucoside	[3][4]

## **Mass Spectrometry Based Identification**

High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique for the identification and structural elucidation of **Complanatuside** and its metabolites.[2][5] The combination of chromatographic separation with accurate mass measurements and tandem mass spectrometry (MS/MS) for fragmentation analysis provides high sensitivity and selectivity.[5]

#### **Fragmentation Pattern of Complanatuside**

The fragmentation of **Complanatuside** in the mass spectrometer provides a characteristic fingerprint for its identification. Under negative ion mode electrospray ionization (ESI-), the parent ion [M-H]<sup>-</sup> is observed at an m/z of 623.16172.[6] The fragmentation pattern primarily involves the sequential loss of the two glucose moieties.[5]

A key study on the metabolism of **Complanatuside** identified its fragmentation pathway.[5] The parent ion at m/z 623.1682 first loses a glucose (Glu) moiety to produce a fragment ion at m/z 461.1089.[5] This intermediate fragment then loses the second glucose moiety to yield the aglycone, rhamnocitrin, at m/z 299.0589.[5]

Table 1: Key Mass Spectrometric Data for **Complanatuside** Identification (Negative Ion Mode)



Ion Description	Formula (M-H) <sup>-</sup>	Experimental m/z	Key Fragment Ions (m/z)
Complanatuside	C28H31O16 <sup>-</sup>	623.1682	461.1089, 299.0589
Rhamnocitrin 3-O-β- glc	C22H21O11 <sup>-</sup>	461.1089	299.0589
Rhamnocitrin	C16H11O6 <sup>-</sup>	299.0589	-

Data sourced from Lin et al., 2019.[5]

# **Experimental Workflow for Complanatuside Identification**

The general workflow for identifying **Complanatuside** in a sample involves sample preparation, LC-MS analysis, and data interpretation.



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Caption: Experimental workflow for **Complanatuside** identification.

# Detailed Experimental Protocol: UPLC-Q-TOF-MS/MS

This protocol is based on methodologies reported for the analysis of **Complanatuside** and other flavonoid glycosides.[5][7]

#### **Sample Preparation (from Plant Material)**



- Grinding: Freeze-dry the plant material (e.g., Semen Astragali Complanati) and grind it into a fine powder.
- Extraction:
  - Accurately weigh 1.0 g of the powdered sample.
  - Add 25 mL of 70% methanol.
  - Perform ultrasonication for 30 minutes.
  - Centrifuge the mixture at 12,000 rpm for 10 minutes.
  - Collect the supernatant.
- $\bullet$  Filtration: Filter the supernatant through a 0.22  $\mu m$  syringe filter before injection into the UPLC system.

#### **UPLC Conditions**

- Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
  - o 0-2 min: 5% B
  - o 2-10 min: 5-30% B
  - 10-15 min: 30-60% B
  - o 15-18 min: 60-95% B
  - 18-20 min: 95% B
- Flow Rate: 0.3 mL/min.



• Column Temperature: 35°C.

Injection Volume: 2 μL.

### Q-TOF-MS/MS Conditions

• Ion Source: Electrospray Ionization (ESI).

· Ionization Mode: Negative.

Capillary Voltage: 2.5 kV.

Sampling Cone Voltage: 40 V.

• Source Temperature: 120°C.

Desolvation Temperature: 450°C.

Cone Gas Flow: 50 L/h.

Desolvation Gas Flow: 900 L/h.

Mass Range: m/z 50-1000.

- MS/MS Collision Energy: Ramped from 10 to 40 eV.
- Lock Mass: Leucine-enkephalin ([M-H]<sup>-</sup> = 554.2615) for mass accuracy correction.

#### **Data Presentation: Pharmacokinetic Parameters**

A study on the pharmacokinetics of **Complanatuside** in rats after oral administration provided the following key parameters, which are essential for drug development professionals.[2][5]

Table 2: Pharmacokinetic Parameters of Complanatuside and its Major Metabolites in Rats



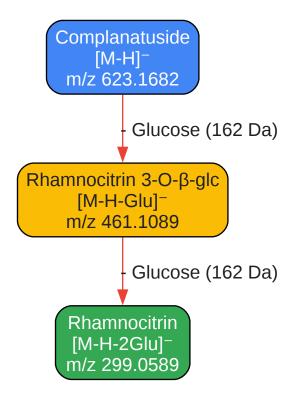
Compound	Tmax (h)	Cmax (ng/mL)	AUC(0-t) (μg/L·h)
Complanatuside	1	119.15	143.52
Rhamnocitrin 3-O-β- glc	3	111.64	381.73
Rhamnocitrin	5.3	1122.18	6540.14

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data sourced from Lin et al., 2019.[2][5]

These results indicate that **Complanatuside** is rapidly metabolized in vivo, with its aglycone metabolite, rhamnocitrin, being the predominant form in plasma.[2]

## **Visualization of Fragmentation Pathway**

The fragmentation pathway of **Complanatuside** is a critical component for its structural confirmation.



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Caption: Fragmentation pathway of **Complanatuside** in MS/MS.

#### Conclusion

The use of UPLC-Q-TOF-MS/MS provides a robust and reliable method for the identification and characterization of **Complanatuside**. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, quality control, and drug metabolism studies. The characteristic fragmentation pattern, coupled with high-resolution mass data, allows for unambiguous identification of **Complanatuside** in complex matrices.

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